3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid
Overview
Description
3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid is a compound that belongs to the class of 1,2,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a structure composed of oxygen, nitrogen, and carbon atoms. This particular compound is characterized by the presence of a trifluoromethyl group and a benzoic acid moiety, which may contribute to its unique chemical properties and reactivity.
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazole compounds has been explored in various studies. For instance, a new synthetic route to 3-oxo-4-amino-1,2,3-oxadiazole from the diazeniumdiolation of benzyl cyanide has been reported, demonstrating the formation of stable sydnone iminium N-oxides . Another study describes the synthesis of 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid using a thermal heterocyclization method, which could potentially be adapted for the synthesis of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid . Additionally, a method for synthesizing benzoic acids containing a 1,2,4-oxadiazole ring via selective oxidation has been suggested, which may offer a pathway to synthesize the compound .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives can be complex and is often studied using X-ray crystallography and NMR spectroscopy. For example, the molecular structure of 4-(3,5-dimethylpyrazol-1-yl)benzoic acid trifluoroacetate has been determined by X-ray analysis, providing insights into the packing and interactions of the ions in the crystal lattice . Such structural analyses are crucial for understanding the physical and chemical properties of these compounds.
Chemical Reactions Analysis
1,2,4-oxadiazole derivatives can undergo various chemical reactions. The photolysis of 1,3,4-oxadiazoles in alcohols has been shown to induce heterolytic addition followed by cycloelimination, yielding different reaction products . The acid hydrolysis of 5-aryl-3-(β-thiomorpholinoethyl)-1,2,4-oxadiazoles has been studied, resulting in substituted benzoic acids . These studies highlight the reactivity of the oxadiazole ring under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. The presence of substituents such as the trifluoromethyl group can significantly affect the compound's stability, reactivity, and solubility. The acid/base stability of 3-oxo-1,2,3-oxadiazoles has been noted, which could be relevant for the compound . Additionally, the reaction of 3-benzoyl-5-perfluoroalkyl-1,2,4-oxadiazoles with hydrazine has revealed competitive reaction paths, suggesting that the introduction of fluorinated groups can lead to diverse reaction outcomes .
Scientific Research Applications
Synthesis and Chemical Properties
A novel method for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, involving thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one, was developed. This method highlights the use of 3-(hydroxyimino)isoindolin-1-ones as starting materials for preparing related compounds, showcasing its versatility in chemical synthesis V. Tkachuk et al., 2020.
Synthesis Techniques
The synthesis of benzoic acids containing a 1,2,4-oxadiazole ring via selective oxidation demonstrates a new approach, yielding higher efficiency and fewer steps compared to existing methods. This innovation in synthesis technique offers a streamlined route for producing these compounds G. G. Krasouskaya et al., 2015.
Mesomorphic Properties
Research into fluorinated banana-shaped 1,2,4-oxadiazoles explores the influence of alkyloxy-substituent lengths and fluorine group positioning on mesomorphic properties. This study contributes to the understanding of structure-property relationships in liquid crystals, potentially leading to new materials with tailored properties L. Karamysheva et al., 2002.
Liquid Crystalline Behavior
An investigation into 3,5-disubstituted 1,2,4-oxadiazoles reveals their potential as liquid crystalline monomers, showcasing smectic or nematic phases based on structural variations. This highlights the application of 1,2,4-oxadiazoles in designing new liquid crystalline materials G. Jian et al., 2014.
Antimicrobial and Antitubercular Agents
A novel series of 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived compounds showed promising antibacterial and antitubercular activities, indicating the potential of 1,2,4-oxadiazole derivatives in developing new therapeutic agents S. Joshi et al., 2008.
Antioxidant Activities
The design and synthesis of novel 5-substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles demonstrated significant antioxidant activities, suggesting these compounds as potential leads for antioxidant therapy A. Rabie et al., 2016.
Liquid Crystalline Materials
The synthesis and characterization of new mesogenic materials bearing the 1,2,4-oxadiazole moiety and their mesomorphic behavior investigation revealed the impact of terminal groups and core structure on liquid crystalline properties, providing insights for the design of novel liquid crystal materials Ghassan Q. Ali et al., 2018.
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation . A fusion inhibitor of influenza A virus, based on oligothiophene, is capped by 3-fluoro-5-(trifluoromethyl)benzoic acid . This suggests potential future directions for the use of this compound in the development of new pharmaceuticals.
properties
IUPAC Name |
3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O3/c11-10(12,13)9-14-7(15-18-9)5-2-1-3-6(4-5)8(16)17/h1-4H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOAUVQUTVRHBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NOC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648966 | |
Record name | 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid | |
CAS RN |
1092400-82-2 | |
Record name | 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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